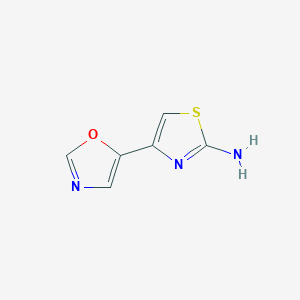

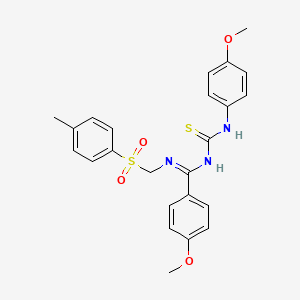

4-(1,3-Oxazol-5-yl)-1,3-thiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .

Synthesis Analysis

Oxazole derivatives have been synthesized using various methods. For instance, the van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds .

Molecular Structure Analysis

Oxazoles are a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .

Chemical Reactions Analysis

The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazole derivatives can vary greatly depending on their structure. For instance, oxazole itself was first prepared in 1947, has a boiling point of 69 °C, and is a stable liquid at room temperature .

Scientific Research Applications

Anticancer Activities

Research indicates that derivatives of 1,3-thiazol-2-amine, including those similar to 4-(1,3-Oxazol-5-yl)-1,3-thiazol-2-amine, have shown promising anticancer activities. For instance, Gomha et al. (2015) synthesized a series of thiazole derivatives and found significant anticancer activity against colon and liver carcinoma cell lines (Gomha, Riyadh, Mahmmoud, & Elaasser, 2015). Similarly, another study reported the synthesis of thiazol-2-amine derivatives with notable antitumor activity against the Hela cell line (Ye et al., 2015).

Biological Activity and Synthesis

Studies also focus on the synthesis of novel derivatives of 1,3-thiazol-2-amine and their biological activities. Yu et al. (2007) synthesized N-substituted benzylidene derivatives, noting their plant growth regulatory and antifungal activities (Yu, Shao, & Fang, 2007). Additionally, a study by Adeel et al. (2017) on aminothiazole derivatives revealed their potential in various biological applications, supported by spectroscopic and computational studies (Adeel et al., 2017).

Antimicrobial and Antifungal Properties

The antimicrobial and antifungal properties of thiazol-2-amine derivatives are also noteworthy. Reddy & Reddy (2010) synthesized novel thiazol-2-amines with significant antibacterial and antifungal activities, comparable to standard drugs (Reddy & Reddy, 2010).

Corrosion Inhibition

In the field of material science, thiazol-2-amine derivatives have been studied for their corrosion inhibition properties. Kaya et al. (2016) conducted a study on thiazole derivatives, demonstrating their effectiveness as corrosion inhibitors for iron, supported by quantum chemical and molecular dynamics simulation studies (Kaya et al., 2016).

Mechanism of Action

Target of Action

The primary target of 4-(1,3-Oxazol-5-yl)-1,3-thiazol-2-amine is human carbonic anhydrases (hCAs) . These enzymes play a crucial role in many important physiological and pathological processes . The compound exhibits the properties of an isoform-selective inhibitor of human carbonic anhydrase II .

Mode of Action

The compound interacts with its targets, the hCAs, by inhibiting their activity . This inhibition can have a wide range of pharmacological applications in areas such as ophthalmology, treatment of epilepsy, oncology, and the development of modern anti-infective drugs .

Biochemical Pathways

The inhibition of hCAs affects various biochemical pathways. For instance, in ophthalmology, the inhibition of hCA II is known to be a target for the treatment of glaucoma . The exact downstream effects of this inhibition depend on the specific physiological or pathological process in which the hCAs are involved.

Result of Action

The result of the compound’s action is the inhibition of hCAs, which can lead to various effects depending on the specific physiological or pathological process. For example, in the context of glaucoma treatment, the inhibition of hCA II can help reduce intraocular pressure .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in a study investigating the compound as a corrosion inhibitor for mild steel in a 1-M HCl solution, the inhibition efficiency was found to increase with increasing inhibitor concentration, while it decreased with rising temperature . This suggests that both the concentration of the compound and the temperature of the environment can influence its action.

Safety and Hazards

Future Directions

Properties

IUPAC Name |

4-(1,3-oxazol-5-yl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3OS/c7-6-9-4(2-11-6)5-1-8-3-10-5/h1-3H,(H2,7,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTOYTFNQJDUVAJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC=N1)C2=CSC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-difluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2365693.png)

![N-(3,5-dichlorophenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2365698.png)

![N-(4-methoxyphenyl)-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2365700.png)

![9-(4-chlorophenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2365703.png)

![3-chloro-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2365705.png)

![N-((1E)-2-indol-3-yl-1-azavinyl)-2-{[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B2365706.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2365707.png)

![[3-(Methylsulfonimidoyl)cyclobutyl]methanamine;dihydrochloride](/img/structure/B2365712.png)